![molecular formula C15H16N4O3 B13858873 4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)
4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nexinhib 20 is a small molecule inhibitor known for its ability to inhibit neutrophil exocytosis. It specifically targets the interaction between the small GTPase Rab27a and its effector JFC1, which are central regulators of neutrophil exocytosis . This compound has shown significant potential in reducing inflammatory responses by limiting neutrophil adhesion and β2 integrin activation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Nexinhib 20 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
Nexinhib 20 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitrophenyl group.
Substitution: The triazole ring and nitrophenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of Nexinhib 20, while reduction can lead to the formation of amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
Nexinhib 20 has a wide range of scientific research applications, including:
Mecanismo De Acción
Nexinhib 20 exerts its effects by antagonizing the interaction between Rab27a and JFC1, which are crucial for neutrophil exocytosis. By inhibiting this interaction, Nexinhib 20 prevents the release of neutrophil granules, thereby reducing inflammation. The compound also limits β2 integrin activation, which is essential for neutrophil adhesion and migration .
Comparación Con Compuestos Similares
Nexinhib 20 is part of a class of compounds known as neutrophil exocytosis inhibitors (Nexinhibs). Similar compounds include:
Nexinhib 1: Another inhibitor of neutrophil exocytosis with a different chemical structure but similar mechanism of action.
Nexinhib 2: Targets the same pathway but has variations in its molecular interactions and potency.
Nexinhib 20 is unique due to its specific inhibition of the Rab27a-JFC1 interaction and its dual functionality in reducing both neutrophil exocytosis and adhesion .
Propiedades
Fórmula molecular |
C15H16N4O3 |
|---|---|
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
(E)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one |
InChI |
InChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8+ |
Clave InChI |
VKSOIYNNOFGGES-MDWZMJQESA-N |
SMILES isomérico |
CC(C)(C)C(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/N2C=NC=N2 |
SMILES canónico |
CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)

![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)
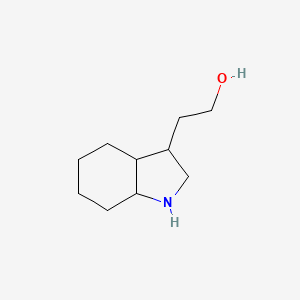
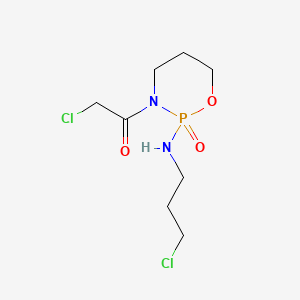
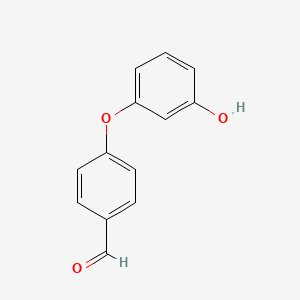
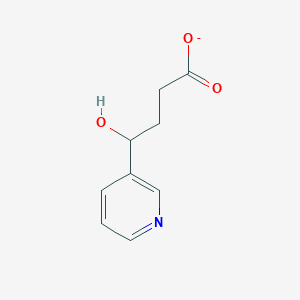
![4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13858840.png)
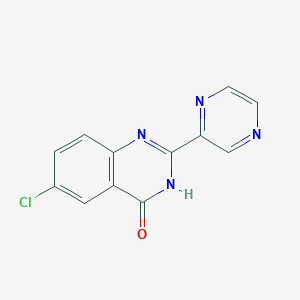

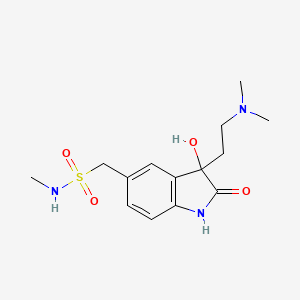
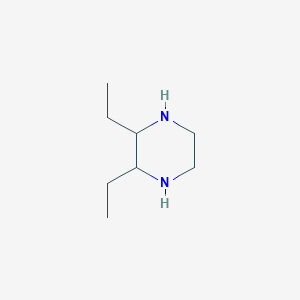

![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
